molecular formula C21H20N2O5 B3049487 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 208665-44-5

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B3049487
CAS No.: 208665-44-5
M. Wt: 380.4
InChI Key: FJKMLGAXBFCUTK-KRWDZBQOSA-N
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Description

This compound is a chiral 1,3-oxazole derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the (1S)-position of a phenylethyl side chain, a methyl substituent at the oxazole’s 5-position, and a carboxylic acid at the 4-position. Its molecular formula is inferred as C₂₁H₂₀N₂O₅ (molecular weight ~380.4 g/mol). The Cbz group enhances stability against enzymatic degradation, while the carboxylic acid moiety may facilitate interactions with biological targets, such as enzymes or receptors. Synthetic routes likely involve N-acylation and cyclization steps, as described for structurally related 4-benzyl-1,3-oxazole derivatives .

Properties

IUPAC Name

5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKMLGAXBFCUTK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121491
Record name 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208665-44-5
Record name 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208665-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(1S)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withStromelysin-3 , a human protein. Stromelysin-3 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis.

Biological Activity

The compound 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a small molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and potential mechanisms of action, drawing from various research studies and databases.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Chemical Formula C₃₉H₄₃N₄O₆P
Molecular Weight 694.7557 g/mol
IUPAC Name This compound
CAS Number Not available

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, amino acid-derived compounds have shown effectiveness against various pathogens, suggesting that this oxazole derivative may also possess similar activity due to its structural features .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes related to inflammatory pathways. Research has demonstrated that similar compounds can inhibit enzymes like inosine 5'-monophosphate dehydrogenase (IMPDH), which plays a crucial role in lymphocyte proliferation and immune response modulation . This inhibition could be beneficial in conditions such as autoimmune diseases or organ transplant rejection.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Pathways : By inhibiting enzymes involved in nucleotide synthesis, the compound may reduce T-cell proliferation.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures can modulate oxidative stress responses, potentially reducing tissue damage during inflammatory responses .
  • Pharmacophore Interactions : Virtual screening studies indicate that the compound may interact with specific targets within cells, promoting desired biological responses through pharmacophore modeling .

Case Studies

A series of case studies exploring the biological activity of structurally related compounds provide insight into the potential applications of This compound :

Study 1: Inhibition of Lymphocyte Proliferation

A clinical trial evaluated the effects of a related compound on T-cell activation in patients undergoing organ transplantation. The results indicated a significant reduction in T-cell proliferation markers post-treatment, suggesting potential applications in immunosuppression .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of this oxazole compound exhibited significant antimicrobial activity against several strains of bacteria and fungi. The mechanism was attributed to disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Key Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Cbz-amino-phenylethyl, 5-methyl, COOH ~380.4 Polar, enzymatically stable -
2-Aryl-4-benzyl-oxazol-5(4H)-one 4-Chlorophenylsulfonyl, no COOH ~350–400 Cytotoxic, moderate solubility
2,5-Diaryl-4-benzyl-oxazole Diaryl, no COOH ~400–450 Lipophilic, moderate cytotoxicity
Benzodioxole-thiazole-COOH Thiazole, benzodioxolyloxy, COOH 279.27 High metabolic stability
Oxazolecarboxylic Acid Methyl Ester Trifluoroacetyl, Boc, COOCH₃ 714.61 High lipophilicity, prodrug

Key Research Findings

  • Substituent Effects : The Cbz group in the target compound enhances stability, whereas sulfonyl or ester groups in analogs may alter toxicity profiles .
  • Heterocycle Impact : Oxazoles balance polarity and recognition, while thiazoles or benzodioxoles trade solubility for metabolic resistance .
  • Carboxylic Acid Role : The free COOH group in the target likely improves target binding compared to esters, though at the cost of oral bioavailability .

Q & A

Q. What are the recommended methods for synthesizing 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid, and how should intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzyloxycarbonyl (Cbz)-protected amino group to the oxazole core. Key steps include:
  • Oxazole Formation : Cyclization of β-keto esters or amides with ammonium acetate under reflux conditions .
  • Chiral Center Introduction : Use of (1S)-configured starting materials or enzymatic resolution to ensure enantiopurity .
  • Intermediate Characterization : Employ 1^1H/13^{13}C NMR for structural confirmation, HPLC for purity assessment (>97% recommended), and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Use a tiered solubility screening approach:

Polar Solvents : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) at 1–10 mM.

Co-Solvents : Evaluate solubility in ethanol or acetonitrile (≤10% v/v) to avoid denaturation in biological assays.

  • Quantification : UV-Vis spectroscopy at λ~270 nm (oxazole absorption band) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer :
  • Short-Term : Store at 4°C in airtight, light-protected vials with desiccants.
  • Long-Term : Aliquot and store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Cbz group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 182–183°C vs. 239–242°C for similar oxazole derivatives)?

  • Methodological Answer :
  • Analytical Validation : Perform differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to detect polymorphism or decomposition.
  • Purity Verification : Use HPLC to rule out impurities affecting thermal properties. Cross-reference with CAS RN [18735-74-5] for structural consistency .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with variations in the phenyl (e.g., electron-withdrawing groups) or oxazole (e.g., 5-methyl vs. 5-ethyl) moieties.
  • Bioactivity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition) and correlate with computational docking studies. Reference structurally similar compounds with known activities (e.g., tetrazole-based analogs) for comparative analysis .

Q. How can HPLC methods be optimized to assess enantiopurity and detect trace impurities?

  • Methodological Answer :
  • Chiral Columns : Use cellulose-based stationary phases (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Detection : UV at 254 nm for oxazole detection; consider evaporative light scattering (ELS) for non-chromophoric impurities.
  • Validation : Ensure resolution (R > 1.5) between enantiomers and spike samples with known impurities (e.g., des-Cbz byproduct) for method robustness .

Data Interpretation & Experimental Design

Q. What experimental controls are critical when evaluating this compound’s stability under biological assay conditions?

  • Methodological Answer :
  • Negative Controls : Incubate compound in assay buffer without enzymes/cells to assess non-enzymatic degradation.
  • Positive Controls : Use a structurally stable analog (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) for baseline comparison.
  • Analytical Monitoring : LC-MS at 0, 24, and 48 hours to track degradation products .

Q. How can researchers address low yield in the final coupling step of the synthesis?

  • Methodological Answer :
  • Reagent Optimization : Replace DCC with EDCI/HOBt for milder amide coupling conditions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) and additives (DMAP) to enhance reactivity.
  • In Situ Monitoring : Use FTIR to track carbonyl (C=O) and amine (N-H) peaks during reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

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